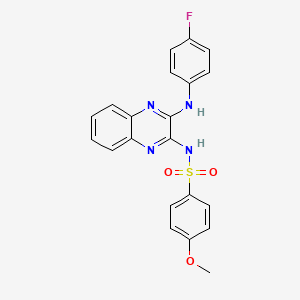

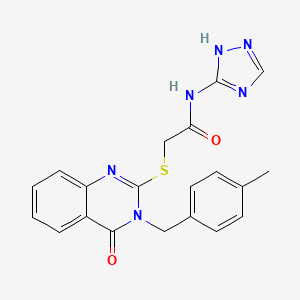

![molecular formula C13H11ClN2O2S2 B2432911 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 391225-66-4](/img/structure/B2432911.png)

2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, density, melting point, and solubility. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Anti-Inflammatory and Antioxidant Activities

The synthesis of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through Gewald reaction, demonstrated in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (K. P. Kumar, K. Anupama, K. A. Khan, 2008).

Synthesis and Spectral Analysis

A study on solvent-free synthesis and spectral linearity of some (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives highlights the efficiency of SiO2:H3PO4 catalyzed solvent-free condensation under microwave irradiation, achieving yields over 85%. The spectral data provided insights into the influence of substituents on group absorptions (G. Thirunarayanan, K. Sekar, 2013).

Crystallographic Study

The structural determination of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide through X-ray crystallography revealed detailed molecular packing and interactions, providing a foundation for understanding its chemical behavior and potential applications in materials science (A. Abbasi, S. Zamanian, S. Tarighi, Alireza Badiei, 2011).

Antibacterial Activities

The synthesis and characterization of carboxamides and their Cu(II), Zn(II) complexes, including N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol, showcased notable antibacterial activities against E. coli, indicating potential for developing new antimicrobial agents (E. Aktan, A. Gündüzalp, Ü. Özmen, 2017).

Heterocyclic Synthesis

Research on thiophene-3-carboxamides and their dearomatising cyclisation revealed the transformation into pyrrolinones, azepinones, or partially saturated azepinothiophenes, highlighting their utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (J. Clayden, Rachel Turnbull, M. Helliwell, I. Pinto, 2004).

Molecular Design and Applications

A comprehensive review on functional oligothiophenes, including thieno[2,3-b]thiophene analogues, emphasizes their molecular design for multidimensional nanoarchitectures and applications ranging from electronic devices to sensors, underscoring the versatility of thiophene derivatives in advanced material science (A. Mishra, Chang-Qi Ma, P. Bäuerle, 2009).

Safety And Hazards

将来の方向性

The future directions in the research of thiophene derivatives are vast. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S2/c14-9-5-4-8(19-9)12(18)16-13-10(11(15)17)6-2-1-3-7(6)20-13/h4-5H,1-3H2,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOKXYHJBBBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

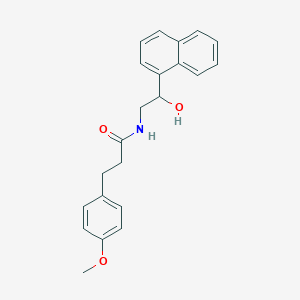

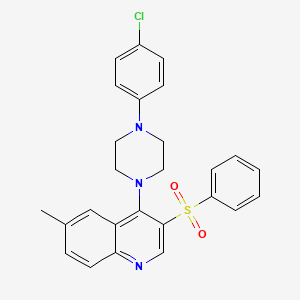

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)

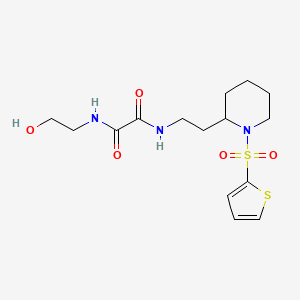

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)

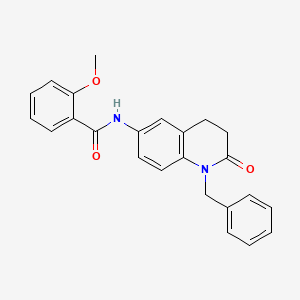

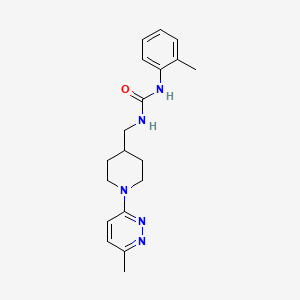

![3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432841.png)

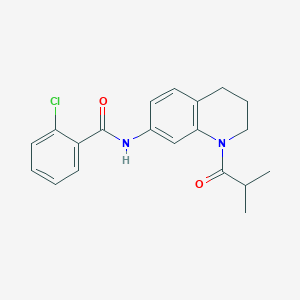

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2432849.png)

![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)

![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)